L-006235

Description

Properties

IUPAC Name |

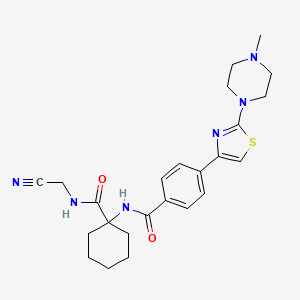

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYCSWOCXEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432735 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294623-49-7 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-006235: A Technical Guide to its Mechanism of Action as a Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-006235 is a potent, selective, and orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Its mechanism of action centers on the reversible inhibition of cathepsin K's enzymatic activity, which plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. By inhibiting this key enzyme, this compound effectively reduces bone resorption and has demonstrated potential in preclinical models as both a therapeutic and preventative agent for conditions characterized by excessive bone loss and cartilage degradation, such as osteoarthritis. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory potency and selectivity, detailed experimental protocols for its characterization, and its effects in relevant in vivo models.

Core Mechanism of Action: Inhibition of Cathepsin K

This compound exerts its pharmacological effects through the potent and selective inhibition of cathepsin K.[1] Cathepsin K is the primary cysteine protease involved in the degradation of the organic matrix of bone, most notably type I collagen.[1] The acidic environment of the resorption lacunae, created by osteoclasts, provides optimal conditions for cathepsin K activity. This compound, as a reversible inhibitor, binds to the active site of cathepsin K, preventing the cleavage of its substrates. This leads to a significant reduction in the breakdown of collagen and other bone matrix proteins, thereby inhibiting bone resorption and preserving bone integrity.

Signaling Pathway

The expression and activity of cathepsin K are regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, which is essential for osteoclast differentiation and function. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that ultimately leads to the activation of transcription factors, such as NFATc1, which upregulate the expression of cathepsin K. This compound does not directly interfere with this signaling pathway but acts downstream by directly inhibiting the enzymatic activity of the expressed cathepsin K.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| Ki (Cathepsin K) | 0.2 nM | Enzymatic Assay | [1] |

| IC50 (Bone Resorption) | 5 nM | Cellular Assay | [1] |

Table 2: Selectivity of this compound Against Other Cathepsins

| Cathepsin Isoform | Ki (µM) | Selectivity (fold vs. Cathepsin K) | Reference |

| Cathepsin B | 1 | >5,000 | [1] |

| Cathepsin L | 6 | >30,000 | [1] |

| Cathepsin S | 47 | >235,000 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for the key assays used to characterize this compound.

Cathepsin K Enzymatic Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory constant (Ki) of a compound against recombinant human cathepsin K.

Objective: To quantify the inhibitory potency of this compound against purified cathepsin K.

Materials:

-

Recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO in assay buffer) to the appropriate wells.

-

Add a solution of recombinant human cathepsin K to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic cathepsin K substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for cathepsin K.

In Vitro Bone Resorption Assay

This protocol outlines a common method to assess the ability of a compound to inhibit osteoclast-mediated bone resorption.

Objective: To determine the functional potency of this compound in a cell-based model of bone resorption.

Materials:

-

Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages)

-

RANKL and M-CSF for osteoclast differentiation

-

Bone-mimetic substrate (e.g., calcium phosphate-coated plates or dentin slices)

-

Cell culture medium and supplements

-

This compound

-

Staining solution for visualizing resorption pits (e.g., Toluidine Blue)

-

Microscope with imaging software

Procedure:

-

Seed osteoclast precursor cells onto the bone-mimetic substrate in a multi-well plate.

-

Induce osteoclast differentiation by treating the cells with RANKL and M-CSF for several days until mature, multinucleated osteoclasts are formed.

-

Treat the mature osteoclasts with various concentrations of this compound or vehicle.

-

Continue the culture for a period that allows for significant bone resorption (e.g., 48-72 hours).

-

Remove the cells from the substrate (e.g., using sonication or bleach).

-

Stain the substrate with a solution like Toluidine Blue to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption for each condition using image analysis software.

-

Calculate the IC50 value by plotting the percentage of resorption inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy

The efficacy of this compound has been evaluated in preclinical animal models of osteoarthritis (OA), a disease characterized by cartilage degradation and changes in subchondral bone.

Monosodium Iodoacetate (MIA) Model of Osteoarthritis

The MIA model is a widely used chemically-induced model of OA that mimics many features of the human disease, including cartilage degradation, subchondral bone changes, and pain.

Experimental Design:

-

Animals: Male Sprague-Dawley rats.

-

Induction of OA: A single intra-articular injection of MIA into the knee joint.

-

Treatment Groups:

-

Preventative: this compound administered orally (e.g., 30 and 100 mg/kg, twice daily) starting before or at the time of MIA injection and continuing for the duration of the study (e.g., 28 days).

-

Therapeutic: this compound administered orally (e.g., 100 mg/kg, twice daily) starting at a later time point when OA pathology and pain are already established (e.g., day 14 post-MIA injection).

-

-

Outcome Measures:

-

Pain Behavior: Assessed by measuring weight-bearing asymmetry and paw withdrawal thresholds.

-

Histopathology: Evaluation of cartilage degradation, synovitis, and osteophyte formation in the knee joint at the end of the study.

-

Key Findings:

-

In a preventative setting, this compound significantly attenuated the development of pain behavior and reduced cartilage damage.

-

Therapeutic administration of this compound also demonstrated analgesic effects, inhibiting the progression of weight-bearing asymmetry.

Conclusion

This compound is a highly potent and selective inhibitor of cathepsin K. Its mechanism of action, centered on the direct inhibition of this key bone-resorbing enzyme, has been well-characterized through a variety of in vitro and in vivo studies. The data presented in this technical guide highlight the potential of this compound as a therapeutic agent for diseases involving excessive bone resorption and cartilage degradation. The detailed experimental protocols provided serve as a valuable resource for researchers in the field of bone biology and drug discovery.

References

L-006235: A Technical Overview of its Cathepsin K Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cathepsin K inhibitor L-006235, with a focus on its selectivity profile. The document outlines the quantitative measures of its inhibitory action, details the experimental methodologies for assessing its potency and selectivity, and provides visual representations of its selectivity and the workflow for its characterization.

Core Data Presentation: Inhibitor Selectivity

This compound is a potent, selective, and reversible inhibitor of cathepsin K.[1][2][3] Its inhibitory activity has been quantified against several cathepsin enzymes, demonstrating a high degree of selectivity for cathepsin K. The following table summarizes the key inhibition constants (Ki) and the half-maximal inhibitory concentration (IC50) values.

| Enzyme | Inhibition Constant (Ki) | IC50 |

| Cathepsin K | 0.2 nM [1][2][3] | 0.25 nM [4][5] |

| Cathepsin B | 1 µM[1][2][3] | Not Reported |

| Cathepsin L | 6 µM[1][2][3] | Not Reported |

| Cathepsin S | 47 µM[1][2][3] | Not Reported |

The data clearly indicates that this compound is over 4,000-fold more selective for cathepsin K than for cathepsins B, L, and S.[4][5] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Experimental Protocols

The determination of the inhibitory potency and selectivity of compounds like this compound typically involves enzymatic assays. While the specific protocol used for the initial characterization of this compound is not publicly detailed, the following represents a standard fluorometric assay protocol for measuring cathepsin K activity and inhibition. This method is widely adopted in the field and is representative of the techniques used to generate the data presented above.

Fluorometric Cathepsin K Inhibition Assay

This assay measures the enzymatic activity of cathepsin K by detecting the cleavage of a fluorogenic substrate. The inhibitor's potency is determined by its ability to reduce this activity.

Materials and Reagents:

-

Recombinant human cathepsin K

-

Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 1 mM DTT, pH 5.5)

-

Fluorogenic Substrate (e.g., Ac-LR-AFC)

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400 nm/505 nm for AFC)

Procedure:

-

Enzyme Preparation: Dilute recombinant human cathepsin K to the desired concentration in pre-warmed Cathepsin K Assay Buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Cathepsin K Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Assay Plate Setup:

-

Add 50 µL of the diluted cathepsin K solution to each well of the 96-well plate.

-

Add 2.5 µL of the diluted this compound or control (DMSO vehicle) to the respective wells.

-

Include "no enzyme" and "no inhibitor" controls.

-

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the rate of fluorescence increase.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence change) for each concentration of the inhibitor.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

-

To determine the Ki value, the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive, non-competitive).

-

Visualizations

The following diagrams illustrate the selectivity profile of this compound and a typical experimental workflow for its characterization.

Caption: Selectivity profile of this compound for Cathepsin K over other cathepsins.

Caption: Generalized workflow for a cathepsin K enzymatic inhibition assay.

References

L-006235: A Technical Guide to a Potent Cathepsin K Inhibitor for Bone Resorption Research

Abstract: L-006235 is a potent, selective, and orally active reversible inhibitor of Cathepsin K (CatK).[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a principal mediator of bone matrix degradation, particularly the cleavage of type I collagen.[2][3][4][5] Inhibition of this enzyme is a key therapeutic strategy for diseases characterized by excessive bone resorption, such as osteoporosis.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and relevant experimental protocols for researchers in bone biology and drug development.

Mechanism of Action

This compound exerts its anti-resorptive effects by directly and reversibly inhibiting the enzymatic activity of Cathepsin K.[1][6] In the process of bone resorption, osteoclasts adhere to the bone surface, creating a sealed, acidified microenvironment known as the resorption lacuna.[3][5] Within this compartment, Cathepsin K is secreted to degrade the organic bone matrix, primarily type I collagen.[3][5] By inhibiting Cathepsin K, this compound effectively reduces the breakdown of collagen, thereby preventing bone loss.[1][6] The expression of Cathepsin K in osteoclasts is regulated by the RANKL-RANK signaling pathway, which promotes the transcription factor NFATc1, a key initiator of Cathepsin K gene transcription.[3]

Caption: this compound mechanism of action in the osteoclast signaling pathway.

Quantitative Pharmacological Data

This compound demonstrates high potency for Cathepsin K and significant selectivity over other cathepsin family members. Its efficacy has been quantified in enzymatic, cellular, and in vivo models.

Table 1: In Vitro Enzyme Inhibition & Selectivity

| Enzyme | Parameter | Value | Reference |

|---|---|---|---|

| Human Cathepsin K | IC50 | 0.25 nM | [6][7][8] |

| Ki | 0.2 nM | [1][9] | |

| Human Cathepsin B | Ki | 1 µM (1,000 nM) | [1][9] |

| Human Cathepsin L | Ki | 6 µM (6,000 nM) | [1][9] |

| Human Cathepsin S | Ki | 47 µM (47,000 nM) | [1][9] |

| Selectivity vs. CatK | vs. CatB | >4,000-fold | [6][7] |

| vs. CatL | >4,000-fold | [6] |

| | vs. CatS | >4,000-fold |[6][7] |

Table 2: Cell-Based & In Vivo Efficacy

| Assay / Model | Endpoint | Parameter | Value / Result | Reference |

|---|---|---|---|---|

| Rabbit Bone Resorption Assay | Bone Resorption | IC50 | 5 nM | [1][9][10] |

| Human Osteoclast Assay | Cellular Activity | IC50 | 28 nM | [7] |

| Rat Model (MIA*) | Pain Behavior | - | Attenuated weight-bearing asymmetry | [2][11][12] |

| Rhesus Monkey | Bone Resorption Marker | uNTx/Cre** reduction | Up to 76% (at 15 mg/kg) | [1] |

| Mice (Collagen-Induced Arthritis) | Joint Degradation | - | Reduced bone erosion & cartilage degradation | [7][8] |

*Monosodium iodoacetate model of osteoarthritis **Urinary N-telopeptides corrected by creatinine

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Dose | Value | Units | Reference |

|---|---|---|---|---|

| Bioavailability (F) | 20 mg/kg, p.o. | 68 | % | [1] |

| Max Concentration (Cmax) | 20 mg/kg, p.o. | 1.4 | µM | [1] |

| Half-life (t1/2) | 20 mg/kg, p.o. | 204 | min |[1] |

Experimental Protocols

The evaluation of this compound relies on robust in vitro assays that measure the bone-resorbing activity of osteoclasts. A common method is the "pit assay," which quantifies the area of a substrate resorbed by cultured osteoclasts.

3.1. Osteoclast Bone Resorption (Pit) Assay

This protocol provides a generalized methodology for assessing the effect of inhibitors like this compound on osteoclast function.

-

Objective: To quantify the inhibitory effect of this compound on the bone-resorbing activity of mature osteoclasts in vitro.

-

Materials:

-

Substrate: Bovine cortical bone slices, dentin slices, or calcium phosphate-coated multi-well plates.[13][14][15][16]

-

Cells: Murine bone marrow macrophages (BMMs) or human peripheral blood mononuclear cells (PBMCs) as osteoclast precursors.[13][16]

-

Reagents:

-

Macrophage Colony-Stimulating Factor (M-CSF) to induce macrophage proliferation and survival.

-

Receptor Activator of Nuclear Factor κB Ligand (RANKL) to drive osteoclast differentiation.[16]

-

This compound at desired test concentrations.

-

Cell culture medium (e.g., α-MEM with FBS).

-

Staining solution for pits (e.g., 5% silver nitrate) or fluorescent labeling.[13][17]

-

-

-

Methodology:

-

Osteoclast Precursor Isolation: Isolate BMMs from the long bones of mice or PBMCs from human blood. Culture these cells in the presence of M-CSF to generate a population of osteoclast precursors.[15][16]

-

Osteoclast Differentiation: Seed the precursors onto the chosen bone-mimetic substrate in a multi-well plate. Add both M-CSF and RANKL to the culture medium to stimulate differentiation into mature, multinucleated osteoclasts. This process typically takes 6-10 days.[13][15][16]

-

Inhibitor Treatment: Once mature osteoclasts are formed, replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

-

Resorption Period: Culture the osteoclasts with the inhibitor for an additional 24-48 hours to allow for bone resorption.

-

Visualization and Quantification: Remove the osteoclasts from the substrate (e.g., using sonication or bleach). Stain the substrate to visualize the resorption pits. Capture images using a microscope and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).[13]

-

Data Analysis: Plot the percentage of resorption inhibition against the concentration of this compound to determine the IC50 value.

-

Caption: A typical experimental workflow for an in vitro bone resorption assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. L 006235 | Cathepsin | Tocris Bioscience [tocris.com]

- 7. This compound | Cathepsin K inhibitor | Probechem Biochemicals [probechem.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cosmobiousa.com [cosmobiousa.com]

L-006235 in Osteoarthritis Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of L-006235, a potent and selective cathepsin K inhibitor, in the context of osteoarthritis (OA). This document synthesizes key findings from various studies, focusing on the compound's efficacy in attenuating pain, protecting cartilage and bone, and its underlying mechanism of action. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound as a potential disease-modifying osteoarthritis drug (DMOAD).

Core Concept: Mechanism of Action of this compound in Osteoarthritis

This compound is a selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and also found in chondrocytes and synovial fibroblasts.[1] In the pathophysiology of osteoarthritis, cathepsin K plays a crucial role in the degradation of key components of the extracellular matrix in both bone and cartilage.[2] Specifically, it is one of the few proteases capable of cleaving the triple helix of type I collagen, the primary organic component of bone, and type II collagen, the main structural protein in articular cartilage.[2]

By inhibiting cathepsin K, this compound is hypothesized to exert its therapeutic effects through a dual mechanism:

-

Inhibition of Bone Resorption: In the subchondral bone, which is increasingly recognized as a key player in OA pathogenesis, this compound blocks the resorptive activity of osteoclasts. This can lead to the preservation of subchondral bone integrity and a reduction in pathological bone remodeling that contributes to OA progression and pain.

-

Chondroprotection: Within the articular cartilage, this compound inhibits the degradation of the type II collagen and aggrecan matrix by cathepsin K expressed by chondrocytes, thereby slowing down cartilage degeneration.[2]

The following diagram illustrates the central role of cathepsin K in osteoarthritis pathology and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in Preclinical OA Models

The efficacy of this compound has been evaluated in several well-established animal models of osteoarthritis, primarily the monosodium iodoacetate (MIA) induced model in rats, which mimics OA pain and joint pathology, and the anterior cruciate ligament transection (ACLT) model in rabbits and mice, which is a model of post-traumatic OA.

Table 1: Effects of this compound in the Monosodium Iodoacetate (MIA) Rat Model

| Parameter | Study Design | Dosage | Key Findings | Citation(s) |

| Pain Behavior | Preventative | 30 mg/kg & 100 mg/kg, p.o., twice daily | Attenuated weight-bearing asymmetry and lowered paw withdrawal thresholds. | [3][4] |

| Therapeutic | 100 mg/kg, p.o., twice daily | Significantly inhibited further progression of weight-bearing asymmetry. | [3][4] | |

| Cartilage Damage | Preventative | 30 mg/kg, p.o., twice daily | Significantly reduced MIA-induced cartilage damage score. | [5] |

| Preventative | 30 mg/kg & 100 mg/kg, p.o., twice daily | No significant alteration in cartilage damage score. | [3] | |

| Synovitis | Preventative | 30 mg/kg, p.o., twice daily | Non-significant decrease in synovitis. | [5] |

| Preventative | 30 mg/kg & 100 mg/kg, p.o., twice daily | No significant alteration in synovitis score. | [3] | |

| Osteophyte Formation | Preventative | 30 mg/kg, p.o., twice daily | Significantly reduced MIA-induced osteophyte score. | [5] |

| Preventative | 30 mg/kg & 100 mg/kg, p.o., twice daily | No significant alteration in osteophyte score. | [3] |

Note: Discrepancies in findings on cartilage, synovitis, and osteophyte scores may be attributable to differences in study duration and specific methodologies between publications.

Table 2: Effects of this compound in the Anterior Cruciate Ligament Transection (ACLT) Model

| Parameter | Animal Model | Dosage | Key Findings | Citation(s) |

| Cartilage Damage | Rabbit | 50 mg/kg, p.o., daily for 8 weeks | 46% reduction in histological Mankin score for cartilage damage. | [6] |

| Rabbit | 10 mg/kg & 50 mg/kg, p.o., daily for 8 weeks | Significant chondroprotective effects. | [6] | |

| Subchondral Bone | Rabbit | 10 mg/kg & 50 mg/kg, p.o., daily for 8 weeks | More potent than alendronate in protecting against focal subchondral bone loss. | [6] |

| Osteophyte Formation | Rabbit | 50 mg/kg, p.o., daily for 8 weeks | 55% reduction in osteophyte formation. | [6] |

| Biomarkers | Rabbit | 50 mg/kg, p.o., daily for 8 weeks | 60% reduction in urinary CTX-II (cartilage degradation marker). | [6] |

| Rabbit | 10 mg/kg & 50 mg/kg, p.o., daily for 8 weeks | Up to 70% reduction in HP-I (bone resorption marker). | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the core protocols used in the evaluation of this compound.

Monosodium Iodoacetate (MIA) Induced Osteoarthritis Model in Rats

This model is chemically induced and is characterized by a rapid onset of pain and joint pathology that resembles human OA.

1. Animal Model:

-

Species: Male Sprague Dawley or Wistar rats.

-

Age/Weight: Typically young adult rats, with weights ranging from 150-250g at the start of the study.

-

Housing: Standard housing conditions with ad libitum access to food and water.

2. Induction of Osteoarthritis:

-

Animals are anesthetized (e.g., with isoflurane).

-

A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint through the infrapatellar ligament.

-

Dosage of MIA: Typically 1 mg of MIA dissolved in 50 µL of sterile saline.

-

Control animals receive an intra-articular injection of sterile saline.

3. Dosing of this compound:

-

Formulation: this compound is typically formulated in 20% hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[3]

-

Administration: Oral gavage (p.o.).

-

Dosage Regimens:

-

Preventative: Dosing starts prior to or on the day of MIA injection and continues for the duration of the study (e.g., 28 days).[5]

-

Therapeutic: Dosing begins at a pre-determined time point after MIA injection when pain behaviors are established (e.g., day 14) and continues for the remainder of the study.[3]

-

4. Outcome Measures:

-

Pain Behavior:

-

Weight-bearing asymmetry: Measured using an incapacitance tester to quantify the distribution of weight between the hind limbs.

-

Mechanical allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

-

-

Histopathology:

-

At the end of the study, knee joints are harvested, fixed, decalcified, and embedded in paraffin.

-

Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Histological scoring is performed using a system like the OARSI histopathology assessment system or a modified Mankin score to evaluate cartilage degradation, synovitis, and osteophyte formation.

-

Anterior Cruciate Ligament Transection (ACLT) Induced Osteoarthritis Model

This is a surgical model that induces joint instability, leading to a progressive development of OA that mimics post-traumatic osteoarthritis in humans.

1. Animal Model:

-

Species: Skeletally mature New Zealand White rabbits or mice.

-

Ethical Considerations: All surgical procedures are performed under general anesthesia and with appropriate post-operative analgesic care.

2. Surgical Procedure:

-

The knee joint is surgically exposed.

-

The anterior cruciate ligament is transected to induce joint instability.

-

The joint capsule and skin are sutured.

-

Sham-operated animals undergo the same surgical procedure without the transection of the ACL.

3. Dosing of this compound:

-

Administration: Oral gavage (p.o.).

-

Dosage Regimen: Dosing typically begins post-surgery and continues for a specified period (e.g., 8 weeks).[6]

4. Outcome Measures:

-

Histopathology:

-

Knee joints are harvested and processed for histological analysis as described for the MIA model.

-

Cartilage degeneration is commonly assessed using the Mankin score .

-

-

Micro-Computed Tomography (µ-CT):

-

Used to quantitatively assess changes in subchondral bone volume and osteophyte area.

-

-

Biomarker Analysis:

-

Urine or serum samples are collected to measure biomarkers of cartilage and bone turnover, such as:

-

CTX-II (C-terminal telopeptide of type II collagen): A marker of cartilage degradation.

-

HP-I (helical peptide of type I collagen): A marker of bone resorption.

-

-

Histological Scoring Systems

-

Mankin Score: A widely used system for grading the severity of OA cartilage damage. It assesses four parameters:

-

Cartilage Structure (0-6): Evaluates the integrity of the cartilage surface, from normal to full-thickness defects.

-

Cellularity (0-3): Assesses changes in chondrocyte density and the presence of cloning.

-

Safranin O Staining (0-4): Measures the loss of proteoglycans, indicated by reduced staining intensity.

-

Tidemark Integrity (0-1): Examines the integrity of the boundary between the calcified and non-calcified cartilage. The scores for each category are summed to give a total score, with higher scores indicating more severe OA.

-

-

OARSI (Osteoarthritis Research Society International) Histopathology Assessment System: This system provides a grade and a stage for cartilage damage.

-

Grade (0-6): Reflects the depth of the cartilage lesion, from an intact surface (Grade 0) to erosion into the subchondral bone (Grade 5-6).

-

Stage (0-4): Represents the horizontal extent of the cartilage damage across the joint surface. The grade and stage can be multiplied to yield an overall score.

-

Visualizations: Experimental Workflows

The following diagrams illustrate the typical experimental workflows for preclinical studies of this compound in the MIA model.

References

- 1. The OARSI Histopathology Initiative - Recommendations for Histological Assessments of Osteoarthritis in the Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. COMPARISON OF CARTILAGE HISTOPATHOLOGY ASSESSMENT SYSTEMS ON HUMAN KNEE JOINTS AT ALL STAGES OF OSTEOARTHRITIS DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osteoarthritis-cartilage-histopathology-grading-and-staging - Ask this paper | Bohrium [bohrium.com]

- 5. OARSI osteoarthritis cartilage histopathology assessment system: A biomechanical evaluation in the human knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of L-006235 in Collagen Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-006235, a potent and selective inhibitor of cathepsin K, and its role in the intricate pathways of collagen degradation. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological processes to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

This compound is a reversible and orally active inhibitor of cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is a critical enzyme in bone resorption and cartilage degradation due to its potent collagenolytic and elastolytic activities.[1][3] In pathological conditions such as osteoarthritis (OA) and rheumatoid arthritis (RA), cathepsin K expression is upregulated in synovial fibroblasts and chondrocytes, contributing to the breakdown of type I and type II collagen, as well as aggrecan, the primary components of bone and cartilage matrix.[3][4] this compound exerts its therapeutic effect by selectively inhibiting cathepsin K, thereby reducing collagen degradation and preventing bone loss.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound, as well as its effects in preclinical models.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | Parameter | Value | Reference |

| Human Cathepsin K | Ki | 0.073 nM | [5] |

| Murine Cathepsin K | IC50 | 2.4 nM | [5] |

| Rat Cathepsin K | IC50 | 7 nM | [3] |

| Human Osteoclasts (cellular assay) | IC50 | 28 nM | [5] |

| Bone Resorption Assay | IC50 | 5 nM | [2] |

| Cathepsin B | Ki | 1 µM | [2] |

| Cathepsin L | Ki | 6 µM | [2] |

| Cathepsin S | Ki | 47 µM | [2] |

Table 2: Preclinical Efficacy of this compound in Osteoarthritis Models

| Animal Model | Treatment | Key Findings | Reference |

| Monosodium Iodoacetate (MIA) Rat Model | 30 mg/kg & 100 mg/kg, preventative | Inhibited weight-bearing asymmetry and hind paw withdrawal thresholds.[3][6][7] | [3][6][7] |

| Monosodium Iodoacetate (MIA) Rat Model | 100 mg/kg, therapeutic | Significantly inhibited further development of weight-bearing asymmetry.[3][7] | [3][7] |

| Anterior Cruciate Ligament Transection (ACLT) Rabbit Model | 50 mg/kg/day for 7 weeks | Significantly lowered urine CTX-II levels, a biomarker of cartilage degradation.[3] | [3] |

Table 3: Preclinical Efficacy of this compound in Rheumatoid Arthritis Models

| Animal Model | Treatment | Key Findings | Reference |

| Murine Collagen-Induced Arthritis | 25 mg/kg/day, prophylactic | Delayed disease onset and reduced disease severity score. Significantly reduced cartilage and bone degradation.[5] | [5] |

| Murine Collagen-Induced Arthritis | 25 mg/kg/day, therapeutic | Significantly reduced biomarkers of bone and cartilage degradation, but did not significantly affect histological changes.[5] | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound in the context of collagen degradation pathways and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

1. Monosodium Iodoacetate (MIA) Induced Osteoarthritis Model in Rats

This model is utilized to study the effects of this compound on OA-related pain and joint pathology.

-

Animals: Male Sprague Dawley rats are typically used.[8]

-

Disease Induction: A single intra-articular injection of monosodium iodoacetate (MIA; 1 mg) into the left knee joint is performed to induce cartilage degradation and subsequent pain behaviors.[8] Control animals receive an intra-articular injection of saline.

-

Treatment Groups:

-

Preventative Dosing: this compound (30 mg/kg or 100 mg/kg) or vehicle (e.g., 20% HP-β-CD) is administered orally, typically twice a day, starting one day before the MIA injection and continuing for a specified period (e.g., 28 days).[3]

-

Therapeutic Dosing: this compound (e.g., 100 mg/kg) or vehicle is administered orally, starting at a later time point after MIA injection (e.g., day 14) to assess its effects on established pain.[3][7]

-

-

Outcome Measures:

-

Pain Behavior:

-

Biomarker Analysis: Serum or urine samples are collected to measure biomarkers of collagen degradation (e.g., CTX-I for bone and CTX-II for cartilage).[3]

-

Histopathology: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with Safranin O) to evaluate cartilage damage, synovitis, and osteophyte formation.[3]

-

2. Murine Collagen-Induced Arthritis (CIA) Model

This model is employed to evaluate the efficacy of this compound in an inflammatory arthritis setting.

-

Animals: DBA/1J mice are commonly used for this model.[5]

-

Disease Induction: Arthritis is induced by immunization with type II collagen emulsified in Freund's complete adjuvant, followed by a booster injection.

-

Treatment Groups:

-

Outcome Measures:

-

Clinical Scoring: The severity of arthritis is visually scored based on paw swelling and inflammation.[5]

-

Histopathology: Joints are collected for histological assessment of inflammation, cartilage damage, and bone erosion.[5]

-

Biomarker Analysis: Levels of biomarkers such as deoxypyridinoline, cartilage oligomeric matrix protein (COMP), and CTX-I are measured.[5]

-

3. In Vitro Enzyme and Cell-Based Assays

These assays are crucial for determining the potency and selectivity of this compound.

-

Enzyme Inhibition Assays: The inhibitory activity of this compound against recombinant human and murine cathepsin K is measured using fluorogenic peptide substrates. The inhibition constants (Ki) and IC50 values are determined.[5]

-

Cellular Assays:

-

Human Osteoclast Bone Resorption Assay: Human osteoclasts are cultured on bone slices, and the ability of this compound to inhibit the formation of resorption pits is quantified to determine its cellular IC50.[5]

-

Selectivity Assays: The inhibitory activity of this compound is tested against other related proteases, such as cathepsins B, L, and S, to determine its selectivity profile.[2]

-

This technical guide provides a foundational understanding of this compound's role in collagen degradation pathways. The presented data and methodologies should serve as a valuable resource for researchers and professionals in the field of drug discovery and development for musculoskeletal diseases.

References

- 1. Cathepsin K - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin K Is a Critical Protease in Synovial Fibroblast-Mediated Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cathepsin K reduces bone erosion, cartilage degradation and inflammation evoked by collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medivir.com [medivir.com]

The Pharmacokinetic Profile of L-006235: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-006235, also known as MIV-711, is a potent and selective, orally bioavailable inhibitor of cathepsin K.[1][2] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[3][4] This enzyme is also implicated in the degradation of cartilage through the cleavage of type II collagen and aggrecan.[3] Due to its central role in bone resorption and cartilage degradation, cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss and joint destruction, such as osteoarthritis.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies to support further research and development.

Mechanism of Action: Inhibition of Cathepsin K

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K degrades the collagenous matrix of bone.[5] By inhibiting this action, this compound effectively reduces bone resorption. Similarly, in osteoarthritic joints where cathepsin K is overexpressed, this compound can protect cartilage from degradation.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species, including rats, rabbits, and humans. The compound is orally bioavailable and demonstrates dose-dependent exposure.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Tmax (h) | Cmax (µM) | AUC (µM·h) |

| 30 | 1.0 | 0.7 | 6.8 |

| 100 | 1.0 | 5.8-6.9 | 39-49 |

Data sourced from a study in a monosodium iodoacetate model of osteoarthritis pain.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)

| Dose (µmol/kg) | Cmax (µM) | AUC0-24h (µmol·h/L) |

| 30 | 0.25 | 0.78 |

| 100 | 1.8 | 7.0 |

Data from a study in an anterior cruciate ligament transection model of osteoarthritis.[7]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Oral Dose)

| Dose (mg) | Tmax (h) | Terminal t1/2 (h) |

| 20-600 | ~1 | 3.4 - 8.3 |

Systemic exposure (Cmax and AUC) was found to be dose-proportional over the 100-600 mg range.[1]

Metabolism and Excretion

This compound is extensively metabolized. In humans, less than 1% of the administered dose is excreted unchanged in the urine, indicating that renal excretion of the parent compound is a minor elimination pathway.[1] The specific metabolic pathways and the enzymes involved have not been detailed in the reviewed literature.

Experimental Protocols

Rat Pharmacokinetic Study

Objective: To determine the plasma exposure of this compound following repeated oral administration in a rat model of osteoarthritis pain.[1]

Methodology:

-

Animal Model: Male Sprague Dawley rats with monosodium iodoacetate (MIA)-induced osteoarthritis.[1]

-

Dosing: this compound was administered orally twice daily at doses of 30 mg/kg and 100 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points following administration.[1]

-

Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following protein precipitation.[1]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, and AUC.[1]

Human Pharmacokinetic Study

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy volunteers.[1]

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.[1]

-

Participants: Healthy adult male and female subjects.[1]

-

Dosing: Single oral doses of this compound ranging from 20 mg to 600 mg.[1]

-

Sample Collection: Serial blood samples were collected post-dose to determine plasma concentrations of this compound.[1]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and terminal half-life, were calculated from the plasma concentration-time data.[1]

Conclusion

This compound is a potent, orally bioavailable inhibitor of cathepsin K with a pharmacokinetic profile that supports its development as a therapeutic agent for osteoarthritis. It exhibits dose-proportional exposure in the therapeutic range and is extensively metabolized. The data summarized in this guide provide a solid foundation for researchers and drug development professionals working on this promising molecule. Further studies to fully elucidate the metabolic pathways and excretion routes of this compound will be beneficial for a complete understanding of its disposition.

References

- 1. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIV-711 [medivir.com]

- 3. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

L-006235: A Potent and Selective Tool for Interrogating Cathepsin K Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, plays a critical role in bone resorption and collagen degradation. Its involvement in various pathological conditions, including osteoporosis, osteoarthritis, and bone metastasis, has made it a compelling target for therapeutic intervention. L-006235 has emerged as a potent, selective, and orally active inhibitor of cathepsin K, serving as an invaluable tool compound for elucidating the physiological and pathological functions of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in preclinical models.

Data Presentation

Biochemical and Pharmacokinetic Properties of this compound

This compound is a reversible and potent inhibitor of cathepsin K.[1] The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC | 0.25 nM | Enzymatic assay | [1][2] |

| 5 nM | Rabbit bone resorption assay | [3] | |

| 7 nM | Rat cathepsin K | [4] | |

| 28 nM | Human osteoclasts (cellular assay) | [2] | |

| K | 0.2 nM | Cathepsin K | [3] |

Table 1: Potency of this compound against Cathepsin K.

A key attribute of a tool compound is its selectivity for the target of interest. This compound demonstrates high selectivity for cathepsin K over other related cathepsins.[1][3]

| Enzyme | K | Selectivity (fold vs. Cathepsin K) | Reference |

| Cathepsin K | 0.0002 | - | [3] |

| Cathepsin B | 1 | >5000 | [3][4] |

| Cathepsin L | 6 | >30000 | [3] |

| Cathepsin S | 47 | >235000 | [3] |

Table 2: Selectivity Profile of this compound.

This compound exhibits favorable pharmacokinetic properties that enable its use in in vivo studies.[3]

| Species | Dose | Bioavailability (F%) | C | T | Reference |

| Rat | 20 mg/kg (p.o.) | 68% | 1.4 | 204 | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Rats.

The in vivo efficacy of this compound has been demonstrated in various animal models.

| Animal Model | Species | Dose | Effect | Reference |

| Osteoarthritis (MIA model) | Rat | 30-100 mg/kg (p.o.) | Attenuated pain behavior and cartilage damage | [4][5] |

| Osteoarthritis (ACLT model) | Rabbit | 10-50 mg/kg (p.o.) | Reduced cartilage degeneration and subchondral bone remodeling | [6] |

| Bone Resorption | Rhesus Monkey | 0.6-15 mg/kg (p.o.) | Dose-dependent reduction of N-telopeptides (up to 76%) | [3] |

Table 4: In Vivo Efficacy of this compound.

Mandatory Visualization

Experimental Protocols

In Vitro Cathepsin K Enzymatic Assay

This protocol is adapted from commercially available cathepsin K activity assay kits and is suitable for determining the IC50 of this compound.

Materials:

-

Recombinant human cathepsin K

-

Cathepsin K assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with DMSO) and a no-enzyme control.

-

In a 96-well plate, add the diluted this compound solutions or controls.

-

Add recombinant cathepsin K to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC

50value.

Osteoclast Bone Resorption (Pit) Assay

This cellular assay assesses the inhibitory effect of this compound on osteoclast function.

Materials:

-

Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages)

-

RANKL and M-CSF

-

Bone or dentin slices (or calcium phosphate-coated plates)

-

Alpha-MEM supplemented with FBS, penicillin, and streptomycin

-

This compound

-

Toluidine blue stain or similar for visualizing resorption pits

-

Microscope with imaging software

Procedure:

-

Seed osteoclast precursor cells on bone/dentin slices in a 96-well plate.

-

Differentiate the cells into mature osteoclasts by treating with RANKL and M-CSF for 4-6 days.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Culture for an additional 24-48 hours.

-

Remove the cells from the bone slices (e.g., using sonication or bleach).

-

Stain the slices with toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption per slice using image analysis software (e.g., ImageJ).

-

Calculate the percent inhibition of bone resorption for each concentration of this compound compared to the vehicle control to determine the IC

50.

Monosodium Iodoacetate (MIA) Model of Osteoarthritis in Rats

This in vivo model is used to evaluate the analgesic and disease-modifying effects of this compound in osteoarthritis.[4][5]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Monosodium iodoacetate (MIA)

-

Sterile saline

-

Isoflurane or other suitable anesthetic

-

This compound

-

Vehicle (e.g., 20% HP-β-CD)

-

Tools for behavioral testing (e.g., electronic von Frey, incapacitance tester)

-

Histology reagents

Procedure:

-

Induction of Osteoarthritis:

-

Anesthetize the rats.

-

Inject a single intra-articular dose of MIA (e.g., 1-3 mg in 50 µL saline) into the right knee joint.

-

The contralateral knee can be injected with saline as a control.

-

-

Drug Administration:

-

For prophylactic studies, begin oral administration of this compound (e.g., 30 or 100 mg/kg, once or twice daily) one day before MIA injection and continue for the duration of the study (e.g., 28 days).

-

For therapeutic studies, allow osteoarthritis to develop for a set period (e.g., 14 days) before initiating treatment with this compound.

-

-

Assessment of Pain Behavior:

-

Measure weight-bearing asymmetry and mechanical allodynia at baseline and at regular intervals throughout the study.

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the knee joints.

-

Process the joints for histology and score for cartilage damage, synovitis, and osteophyte formation.

-

Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis in Rabbits

This surgical model of osteoarthritis is used to assess the chondroprotective effects of this compound.[6]

Materials:

-

Skeletally mature rabbits

-

Surgical instruments

-

Anesthetics and analgesics

-

This compound

-

Vehicle

-

Micro-CT scanner

-

Histology reagents

Procedure:

-

Surgical Procedure:

-

Anesthetize the rabbits and perform a medial parapatellar arthrotomy on the right knee.

-

Transect the anterior cruciate ligament.

-

Close the joint capsule and skin.

-

Sham-operated animals undergo the arthrotomy without ACLT.

-

-

Drug Administration:

-

Administer this compound orally (e.g., 10 or 50 mg/kg, daily) for the duration of the study (e.g., 8 weeks).

-

-

Outcome Measures:

-

At the end of the study, euthanize the animals and harvest the knee joints.

-

Assess subchondral bone changes using micro-CT.

-

Perform histological analysis to score cartilage degeneration and osteophyte formation.

-

Biomarker analysis (e.g., CTX-II in urine) can be performed throughout the study.

-

Conclusion

This compound is a well-characterized and highly valuable tool compound for the study of cathepsin K. Its high potency, selectivity, and oral bioavailability make it suitable for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound to investigate the role of cathepsin K in health and disease, and to aid in the development of novel therapeutics targeting this important enzyme.

References

- 1. Bone Resorption Assay [en.bio-protocol.org]

- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medivir.com [medivir.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Initial Characterization of L-006235: A Potent and Selective Cathepsin K Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-006235 is a potent, selective, and orally active inhibitor of cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, a critical component of the bone matrix.[3] Its pivotal role in bone resorption has made it a key therapeutic target for metabolic bone diseases characterized by excessive bone loss, such as osteoporosis. This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, focusing on its pharmacological profile, the experimental methodologies used in its characterization, and the underlying signaling pathways it modulates.

Quantitative Pharmacological Data

The initial characterization of this compound revealed its high potency and selectivity for cathepsin K. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (Enzymatic Assay) | Human Cathepsin K | 0.25 nM | [4][5][6] |

| Rat Cathepsin K | 7 nM | [7] | |

| Ki (Enzymatic Assay) | Human Cathepsin K | 0.2 nM | [1][2] |

| IC50 (Bone Resorption Assay) | Rabbit Osteoclasts | 5 nM | [1][2] |

In Vitro Selectivity of this compound against other Cathepsins

| Cathepsin Isoform | Ki (µM) | Selectivity vs. Cathepsin K | Reference |

| Cathepsin B | 1 | >4000-fold | [1][2][4] |

| Cathepsin L | 6 | >4000-fold | [1][2][4] |

| Cathepsin S | 47 | >4000-fold | [1][2][4] |

In Vivo Pharmacokinetic and Efficacy Data of this compound

| Species | Model | Dose | Key Findings | Reference |

| Rat | - | 20 mg/kg (p.o.) | Oral bioavailability: 68%, Terminal half-life: 204 min, Cmax: 1.4 µM | [1] |

| Rhesus Monkey | - | 0.6-15 mg/kg (p.o. daily) | Dose-dependent reduction of N-telopeptides (NTx) by up to 76% | [1] |

| Rabbit | Estrogen-deficient | - | Prevention of bone loss | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cathepsin K Enzymatic Assay

This protocol is based on a fluorometric method to determine the inhibitory activity of compounds against purified cathepsin K.

Materials:

-

Purified recombinant human cathepsin K

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

This compound and other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add a solution of purified cathepsin K to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Osteoclast Bone Resorption (Pit) Assay

This cell-based assay assesses the ability of this compound to inhibit osteoclast-mediated bone resorption.

Materials:

-

Bone slices (e.g., bovine cortical bone) or dentine discs

-

Primary osteoclasts or osteoclast precursor cells (e.g., from rabbit or human bone marrow)

-

Cell culture medium (e.g., α-MEM) supplemented with M-CSF and RANKL

-

This compound and control compounds

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Toluidine blue or Coomassie brilliant blue)

-

Microscope with imaging software

Procedure:

-

Isolate and culture osteoclast precursors on bone slices in the presence of M-CSF and RANKL to induce differentiation into mature, bone-resorbing osteoclasts.

-

Once mature osteoclasts are formed, treat the cells with various concentrations of this compound or vehicle control.

-

Continue the culture for a period that allows for significant bone resorption (e.g., 48-72 hours).

-

Remove the cells from the bone slices (e.g., using sonication or cell scraping).

-

Stain the bone slices with a suitable dye to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of resorption pits for each treatment condition using image analysis software.

-

Calculate the percentage inhibition of bone resorption for each concentration of this compound and determine the IC50 value.

In Vivo Assessment of Bone Resorption in Rhesus Monkeys

This protocol describes the evaluation of this compound's effect on bone turnover markers in a non-human primate model.

Materials:

-

Adult rhesus monkeys

-

This compound formulated for oral administration

-

Metabolic cages for urine collection

-

ELISA kits for urinary N-telopeptides (NTx) and creatinine

Procedure:

-

House the monkeys individually in metabolic cages to allow for 24-hour urine collection.

-

Collect baseline urine samples for a defined period (e.g., 3-5 days) to establish pre-treatment levels of bone turnover markers.

-

Administer this compound orally once daily at different dose levels to separate groups of monkeys.

-

Continue daily dosing and urine collection for the duration of the study (e.g., 8-11 days).

-

Measure the concentration of NTx and creatinine in the collected urine samples using specific ELISA kits.

-

Normalize the NTx concentration to the creatinine concentration to account for variations in urine dilution.

-

Calculate the percentage change in urinary NTx/creatinine levels from baseline for each treatment group.

-

Analyze the dose-response relationship for the reduction in bone resorption markers.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of cathepsin K within the acidic microenvironment of the resorption lacunae, a sealed-off space between the osteoclast and the bone surface. The expression and activity of cathepsin K are tightly regulated by the RANKL signaling pathway, which is the master regulator of osteoclast differentiation and function.

Caption: RANKL signaling pathway leading to osteoclast activation and bone resorption, and the point of inhibition by this compound.

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving the recruitment of TRAF6. This leads to the activation of downstream pathways, including NF-κB and MAP kinases (p38, JNK, and ERK). These pathways converge to induce the expression of the master transcription factor for osteoclastogenesis, NFATc1. NFATc1, in turn, drives the expression of osteoclast-specific genes, including cathepsin K. This compound acts as a reversible inhibitor of the mature, active form of cathepsin K, thereby directly blocking its collagenolytic activity and preventing bone degradation.

Conclusion

The initial studies on this compound established it as a highly potent and selective inhibitor of cathepsin K with excellent oral bioavailability and in vivo efficacy in preclinical models of bone resorption. The comprehensive characterization through a series of well-defined enzymatic and cell-based assays, along with in vivo studies in relevant animal models, provided a strong foundation for its further development as a potential therapeutic agent for osteoporosis and other bone-related disorders. The detailed experimental protocols and understanding of its mechanism of action within the context of osteoclast biology are crucial for researchers and scientists working on the development of novel anti-resorptive therapies.

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. BJOC - Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target [beilstein-journals.org]

Methodological & Application

L-006235: In Vivo Experimental Protocols for Osteoarthritis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo experimental protocols for evaluating the efficacy of L-006235, a potent and selective inhibitor of cathepsin K. The following information is synthesized from preclinical studies and is intended to guide researchers in designing similar experiments for the study of osteoarthritis (OA).

Mechanism of Action

This compound is a reversible and orally active inhibitor of cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2][3] Cathepsin K is a crucial enzyme in bone remodeling and resorption, as it degrades key components of the bone matrix, including elastin, collagen, and gelatin.[3] In the context of osteoarthritis, cathepsin K is overexpressed in chondrocytes and synovial tissue, contributing to cartilage degradation.[4] By inhibiting cathepsin K, this compound reduces bone resorption and cartilage breakdown, making it a potential disease-modifying therapeutic for OA.[4][5][6]

Signaling Pathway

The primary signaling pathway targeted by this compound is the bone resorption pathway mediated by osteoclasts. Inflammatory cytokines stimulate the expression of cathepsin K in osteoclasts.[3] Cathepsin K then degrades collagen and other matrix proteins in the bone and cartilage. This compound directly inhibits this enzymatic activity.

References

Application Notes and Protocols for L-006235 in Rat Models of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration and evaluation of L-006235, a potent and selective Cathepsin K (CatK) inhibitor, in the monosodium iodoacetate (MIA)-induced rat model of osteoarthritis (OA). The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Overview of this compound

This compound is an orally bioavailable inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption and collagen degradation.[1] In the context of osteoarthritis, Cathepsin K is upregulated and contributes to the breakdown of articular cartilage.[2][3] this compound has demonstrated potential in preclinical OA models by attenuating pain behavior and, in some contexts, modifying disease pathology.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration of this compound in Sprague Dawley rats with MIA-induced OA.

Table 1: this compound Dosage and Administration

| Parameter | Details | Reference |

| Drug | This compound | [1][4] |

| Animal Model | Male Sprague Dawley rats | [1] |

| OA Induction | Intra-articular injection of monosodium iodoacetate (MIA) | [1][4] |

| Dosages | 30 mg/kg and 100 mg/kg | [4][5][6] |

| Administration Route | Oral (p.o.) | [1][5] |

| Dosing Frequency | Twice daily | [1][5] |

| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [5] |

Table 2: Experimental Timelines

| Study Type | Treatment Initiation | Treatment Duration | Endpoint | Reference |

| Preventative | 1 day before MIA injection | 28 days | Day 27 post-MIA | [1][5] |

| Therapeutic | 14 days after MIA injection | 27 days | Day 41 post-MIA | [5] |

Table 3: Summary of Efficacy Data

| Outcome Measure | Dosage | Effect | Reference |

| Weight-Bearing Asymmetry | 30 mg/kg (Preventative) | Significantly attenuated from day 14 | [1] |

| 100 mg/kg (Preventative) | Nearly abolished weight-bearing asymmetry from day 14 | [4][6] | |

| 100 mg/kg (Therapeutic) | Significantly inhibited further development | [4][5] | |

| Hind Paw Withdrawal Thresholds | 30 mg/kg (Preventative) | Significantly prevented lowering from day 7 | [4] |

| 100 mg/kg (Preventative) | Significantly prevented lowering | [4][6] | |

| Cartilage Damage Score | 30 mg/kg and 100 mg/kg (Preventative) | No significant alteration | [4] |

| Synovitis Score | 30 mg/kg and 100 mg/kg (Preventative) | No significant alteration, but weakened the association between synovitis and pain | [4] |

| Osteophyte Score | 30 mg/kg and 100 mg/kg (Preventative) | No significant alteration | [4] |

Experimental Protocols

MIA-Induced Osteoarthritis Model

This protocol describes the induction of OA in rats via a single intra-articular injection of monosodium iodoacetate.

Materials:

-

Male Sprague Dawley rats (180-200 g)

-

Monosodium iodoacetate (MIA)

-

Sterile 0.9% saline

-

Isoflurane anesthetic

-

Insulin syringes with 27-gauge needles

-

Clippers and disinfectant swabs

Procedure:

-

Anesthetize the rats using isoflurane.

-

Shave the fur around the patellar region of the left knee joint and disinfect the skin.

-

Prepare a solution of MIA in sterile saline (e.g., 1 mg of MIA in 50 µL of saline).[1]

-

Using an insulin syringe with a 27-gauge needle, administer a single intra-articular injection of the MIA solution into the joint cavity through the patellar ligament.

-

Allow the rats to recover from anesthesia in a heated cage before returning them to their home cage.

This compound Administration

This protocol outlines the oral administration of this compound.

Materials:

-

This compound

-

20% HP-β-CD (vehicle)

-

Oral gavage needles

Procedure:

-

Prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 200g rat, prepare a solution that delivers 6 mg of this compound in an appropriate volume for oral gavage).

-

Administer the prepared solution or vehicle alone to the rats via oral gavage.

-

For twice-daily dosing, ensure administrations are spaced appropriately (e.g., every 12 hours).

-

Follow the experimental timeline for either the preventative or therapeutic regimen as described in Table 2.

Assessment of Pain Behavior

3.3.1. Weight-Bearing Asymmetry:

-

Use an incapacitance tester to measure the weight distribution between the hind limbs.

-

Allow the rat to acclimate to the testing chamber.

-

Record the weight placed on each hind limb over a set period.

-

Calculate the weight-bearing asymmetry as the difference in weight borne by the contralateral (non-injected) and ipsilateral (injected) limbs, often expressed as a percentage.

3.3.2. Hind Paw Withdrawal Thresholds:

-

Use von Frey filaments of varying stiffness to assess mechanical allodynia.

-

Place the rat on a mesh platform and allow it to acclimate.

-

Apply the von Frey filaments to the plantar surface of the ipsilateral hind paw.

-

Determine the paw withdrawal threshold by identifying the filament stiffness that elicits a withdrawal response in a certain percentage of applications (e.g., 50% of the time).

Histological Analysis of Joint Pathology

-

At the study endpoint, euthanize the rats and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin for at least 48 hours.

-

Decalcify the joints using a suitable decalcifying agent.

-

Process the tissues, embed in paraffin, and section sagittally.

-

Stain the sections with Safranin O and Fast Green or Hematoxylin and Eosin (H&E) for visualization of cartilage and other joint structures.

-

Score the sections for cartilage damage, synovitis, and osteophyte formation using a validated scoring system (e.g., OARSI histopathology guidelines). All scoring should be performed by an observer blinded to the treatment groups.

Signaling Pathways and Experimental Workflows

Caption: Cathepsin K signaling in OA and the inhibitory action of this compound.

Caption: Experimental workflows for preventative and therapeutic this compound studies.

References

- 1. Analgesic effects of the cathepsin K inhibitor this compound in the monosodium iodoacetate model of osteoarthritis pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIA-induced model of osteoarthritis [bio-protocol.org]

- 3. Up regulation of cathepsin K expression in articular chondrocytes in a transgenic mouse model for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]

- 5. Role of cathepsin K in normal joints and in the development of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medivir.com [medivir.com]

Preparing Stock Solutions of L-006235 in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-006235 is a potent, reversible, and selective inhibitor of cathepsin K, an enzyme implicated in bone resorption and collagen degradation.[1][2][3] Its utility in preclinical research, particularly in studies of osteoarthritis and other bone-related disorders, necessitates the accurate and consistent preparation of stock solutions.[4][5][6][7][8] Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound, offering high solubility.[1][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure experimental reproducibility and integrity of the compound.

Physicochemical Properties and Solubility